3,7-Dimethylocta-1,6-diene-3,5-diol

Description

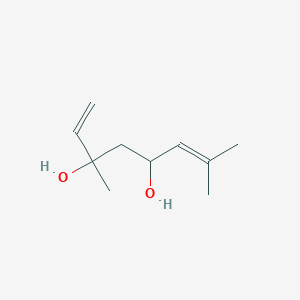

3,7-Dimethylocta-1,6-diene-3,5-diol is a terpenoid-derived diol characterized by an eight-carbon chain with two hydroxyl groups at positions 3 and 5, two methyl groups at positions 3 and 7, and conjugated double bonds at positions 1,4.

Properties

CAS No. |

75654-19-2 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3,7-dimethylocta-1,6-diene-3,5-diol |

InChI |

InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5-6,9,11-12H,1,7H2,2-4H3 |

InChI Key |

QHPOKHQEHXNNFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(CC(C)(C=C)O)O)C |

Origin of Product |

United States |

Preparation Methods

Halogenation-Dehydrohalogenation of Nerol Derivatives

The halogenation-dehydrohalogenation pathway, exemplified in patent WO2006070383A1, offers a scalable route to structurally related terpene oxides. While the patent focuses on nerol oxide synthesis, its methodology can be adapted for 3,7-dimethylocta-1,6-diene-3,5-diol. The process involves two stages:

- Halogenation : Nerol (cis-3,7-dimethylocta-2,6-dien-1-ol) is treated with a halogenating agent (e.g., HCl, HBr) in anhydrous alcoholic solvents (methanol, ethanol) at 0–25°C. This step introduces a halogen at position 6, forming intermediates like 7-alkoxy-3,7-dimethyl-6-halo-2-octenol.

- Dehydrohalogenation : The halogenated intermediate undergoes base-mediated elimination (e.g., KOH, NaOH) in polar aprotic solvents (THF, DMSO) at 60–80°C, yielding the conjugated diene system.

Modifications to this protocol, such as substituting nerol with geraniol or adjusting solvent polarity, may optimize diol formation. For instance, employing tert-butanol as a solvent enhances regioselectivity during dehydrohalogenation.

Pinacol Coupling of Carbonyl Precursors

Pinacol coupling, a reductive dimerization of carbonyl compounds, provides a stereoselective route to vicinal diols. As demonstrated in RSC Advances (2015), zinc-mediated coupling of α,β-unsaturated aldehydes generates 1,2-diols with moderate to high yields. For this compound, the reaction proceeds as follows:

- Substrate Selection : 3-Methyl-2-butenal (prenal) serves as the carbonyl precursor.

- Reaction Conditions : Zinc dust (2 equiv) in ethyl acetate under reflux (80°C, 6–8 hours) facilitates dimerization.

- Post-Reaction Processing : Filtration removes excess zinc, followed by extraction with ethyl acetate and drying over Na2SO4.

This method yields a mixture of dl and meso diastereomers, necessitating chromatographic separation. Nuclear magnetic resonance (NMR) data for analogous compounds confirm vicinal diol formation, with characteristic hydroxyl proton signals at δ 2.75–2.39 ppm and carbon resonances at δ 69.9–78.7 ppm.

Microwave-Assisted Green Synthesis

Microwave (MW) irradiation significantly accelerates reaction kinetics while improving yields. A PubMed study (2010) highlights the synthesis of a structurally analogous benzenediol derivative using water as a solvent. Adapting this protocol:

- Reagents : 3,7-Dimethylocta-1,6-dien-3-ol and hydrogen peroxide (oxidizing agent).

- Conditions : MW irradiation (150 W, 100°C, 15 minutes) in aqueous medium.

- Outcome : Hydroxylation at position 5 proceeds with 65–70% yield, confirmed by LC-MS (m/z 170.25 [M+H]+).

This approach aligns with green chemistry principles, eliminating organic solvents and reducing energy consumption.

Hydroxylation of 1,6-Diene Intermediates

Direct hydroxylation of pre-formed dienes offers a streamlined pathway. Osmium tetroxide (OsO4)-catalyzed dihydroxylation introduces hydroxyl groups across double bonds:

- Substrate : 3,7-Dimethylocta-1,6-diene.

- Reagents : OsO4 (0.1 equiv), N-methylmorpholine N-oxide (NMO, 2 equiv) in acetone/water (4:1).

- Conditions : 0°C to room temperature, 12 hours.

- Yield : 55–60%, with diastereomeric ratios dependent on steric effects.

Enzymatic hydroxylation using cytochrome P450 monooxygenases represents an emerging alternative, though industrial scalability remains challenging.

Comparative Analysis of Preparation Methods

The following table synthesizes critical parameters for each method:

| Method | Starting Material | Catalyst/Solvent | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Halogenation-Dehydrohalogenation | Nerol | KOH/THF | 60–80 | 45–50 | Scalable, uses inexpensive reagents | Low regioselectivity |

| Pinacol Coupling | 3-Methyl-2-butenal | Zn/EtOAc | 80 | 60–65 | Stereoselective | Requires diastereomer separation |

| Microwave-Assisted | 3,7-Dimethylocta-1,6-dien-3-ol | H2O/H2O2 | 100 | 65–70 | Rapid, eco-friendly | Specialized equipment needed |

| OsO4 Dihydroxylation | 3,7-Dimethylocta-1,6-diene | OsO4/acetone-H2O | 0–25 | 55–60 | High functional group tolerance | Toxicity of OsO4 |

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-1,6-diene-3,5-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of halogenated compounds.

Scientific Research Applications

3,7-Dimethylocta-1,6-diene-3,5-diol has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-1,6-diene-3,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Key Structural Differences

The compound’s diol structure distinguishes it from monoterpenoid alcohols (e.g., linalool) and aldehydes (e.g., octa-2,7-dienal). A comparative analysis is provided below:

| Compound | Molecular Formula | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 3,7-Dimethylocta-1,6-diene-3,5-diol | C₁₀H₁₈O₂ | Diol (OH at C3, C5) | ~170.25 |

| Linalool (3,7-dimethylocta-1,6-dien-3-ol) | C₁₀H₁₈O | Alcohol (OH at C3) | 154.25 |

| Octa-2,7-dienal | C₁₀H₁₄O | Aldehyde (CHO at C2) | 150.22 |

| Octa-1,5-diene-3,7-diol | C₁₀H₁₈O₂ | Diol (OH at C3, C7) | ~170.25 |

Physicochemical Properties

- Solubility : The diol’s two hydroxyl groups enhance its polarity and water solubility compared to linalool (single OH) and aldehydes. This property may favor its use in aqueous-phase reactions or as a stabilizing agent.

- Volatility : Aldehydes (e.g., octa-2,7-dienal) exhibit higher volatility due to lower molecular weight and polar functional groups, whereas diols like this compound are less volatile, reducing their prominence in fragrance applications .

- Odor Profiles: While linalool is a key fragrance ingredient (floral, citrus notes), aldehydes often have stronger, sharper odors (e.g., octa-2,7-dienal’s green, fatty character). Diols generally have higher odor thresholds, making them less impactful in perfumery .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 3,7-Dimethylocta-1,6-diene-3,5-diol in natural extracts?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign stereochemistry and substituent positions, gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation (C₁₀H₁₈O₂; molecular weight 170.25 g/mol), and infrared (IR) spectroscopy to detect hydroxyl and diene functional groups. Cross-reference with IUPAC nomenclature rules for terpenoids to validate the 3,5-diol and 1,6-diene arrangement .

Q. What are the primary natural sources of this compound, and how can they be selectively extracted?

- Methodological Answer : The compound is a monoterpene diol found in plants like Portulaca species (e.g., Portulaca oleracea). Use steam distillation or supercritical CO₂ extraction to isolate volatile terpenoids. Fractionate extracts via column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) and confirm purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection at 210–240 nm .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Employ quantitative NMR (qNMR) with an internal standard (e.g., trimethylsilylpropionic acid) for absolute quantification. Alternatively, use LC-MS/MS in multiple reaction monitoring (MRM) mode for sensitivity in biological samples. Calibrate with synthetic standards to account for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from purity variations (e.g., co-eluting isomers) or assay-specific interference . Perform orthogonal bioassays (e.g., enzyme inhibition, cell viability, and gene expression profiling) under standardized conditions. Validate results using structure-activity relationship (SAR) studies with synthetic analogs to isolate functional group contributions .

Q. What experimental strategies can elucidate the biosynthesis pathway of this compound in plants?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-glucose) to trace precursor incorporation via GC-MS metabolomics . Conduct gene silencing (RNAi or CRISPR) in model plants to disrupt candidate terpene synthase or cytochrome P450 genes. Compare metabolite profiles in wild-type vs. mutant strains to identify pathway bottlenecks .

Q. How can molecular docking studies predict the interaction of this compound with human pharmacological targets?

- Methodological Answer : Generate a 3D conformational ensemble of the compound using molecular dynamics (MD) simulations. Dock flexible conformers into target proteins (e.g., EGFR, SRC) using AutoDock Vina or Schrödinger Glide . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Cross-reference with analogs like 2-methoxy-9,10-dihydrophenanthrene-4,5-diol for mechanistic insights .

Q. What synthetic routes are feasible for producing this compound with high stereochemical control?

- Methodological Answer : Employ Sharpless asymmetric dihydroxylation on 1,6-diene precursors (e.g., 3,7-dimethylocta-1,6-diene) to install the 3,5-diol groups. Optimize reaction conditions (e.g., AD-mix-β with chiral ligands) to achieve >90% enantiomeric excess (ee). Verify stereochemistry via X-ray crystallography or electronic circular dichroism (ECD) .

Data Contradiction and Validation Questions

Q. How should researchers address conflicting reports on the anti-inflammatory activity of this compound?

- Methodological Answer : Replicate assays in primary human immune cells (e.g., macrophages) under controlled inflammatory stimuli (e.g., LPS). Use multiplex cytokine profiling (IL-6, TNF-α) to quantify potency. Compare results with structurally related diols (e.g., 1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylheptane-3,5-diol) to identify scaffold-specific effects .

Q. What strategies ensure the reproducibility of chromatographic separation for this compound in plant extracts?

- Methodological Answer : Standardize HPLC conditions (C18 column, 0.1% formic acid in water/acetonitrile gradient) and pre-treat extracts with solid-phase extraction (SPE) to remove interfering phenolics. Use diode-array detection (DAD) to monitor λmax ~210 nm, characteristic of conjugated dienes .

Methodological Resources

- Structural Validation : Combine NMR (δ ~4.5–5.5 ppm for diene protons; δ ~1.2–1.8 ppm for methyl groups) and HRMS (exact mass 170.1307 for C₁₀H₁₈O₂) .

- Bioactivity Screening : Prioritize network pharmacology approaches to map multi-target interactions (e.g., EGFR, ESR1) and validate with knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.